2-fluoro-6-methylbenzene-1-thiol 2-fluoro-6-methylbenzene-1-thiol
Brand Name: Vulcanchem
CAS No.: 1208075-43-7
VCID: VC11503056
InChI:
SMILES:
Molecular Formula: C7H7FS
Molecular Weight: 142.2

2-fluoro-6-methylbenzene-1-thiol

CAS No.: 1208075-43-7

Cat. No.: VC11503056

Molecular Formula: C7H7FS

Molecular Weight: 142.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-fluoro-6-methylbenzene-1-thiol - 1208075-43-7

Specification

CAS No. 1208075-43-7
Molecular Formula C7H7FS
Molecular Weight 142.2

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Fluoro-6-methylbenzene-1-thiol features a benzene ring with three distinct substituents:

  • Thiol group (-SH) at position 1, which confers nucleophilic reactivity and participation in disulfide bond formation.

  • Fluorine atom (-F) at position 2, inducing electron-withdrawing effects that modulate ring electronics.

  • Methyl group (-CH₃) at position 6, providing steric bulk and electron-donating character.

The spatial arrangement of these groups creates a meta-directing effect during electrophilic substitution reactions, favoring modifications at positions 4 and 5 of the aromatic ring . The molecular formula (C₇H₇FS) corresponds to a molecular weight of 142.19 g/mol, closely aligning with the structurally similar 4-fluoro-2-methylbenzenethiol (142.19 g/mol) .

Table 1: Comparative Molecular Properties of Related Thiols

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2-Fluoro-6-methylbenzene-1-thiolC₇H₇FS142.191.2±0.1*186.7±20.0*
4-Fluoro-2-methylbenzenethiol C₇H₇FS142.191.2±0.1186.7±20.0
Toluene C₇H₈92.140.87110.6

*Values inferred from structural analog .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-fluoro-6-methylbenzene-1-thiol likely involves multi-step reactions starting from commercially available precursors. A plausible pathway includes:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to fluorobenzene using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield 2-fluoro-6-methylbenzene.

  • Sulfonation and Reduction: Sulfonation at position 1 followed by reduction of the sulfonic acid group to a thiol using reagents such as phosphorus pentasulfide (P₂S₅) or thiourea .

Alternative methods may employ direct thiolation of 2-fluoro-6-methylbenzene via nucleophilic aromatic substitution (NAS) using hydrogen sulfide (H₂S) under high-temperature, high-pressure conditions .

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and yield optimization. Key parameters include:

  • Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) to enhance reaction selectivity.

  • Purification Techniques: Distillation or chromatography to isolate the thiol from byproducts like disulfides .

  • Safety Protocols: Mitigation of thiol volatility (flash point: ~68.7°C ) through inert atmosphere processing.

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point is estimated at 186.7±20.0°C based on its structural analog , while its melting point remains uncharacterized. The density of 1.2±0.1 g/cm³ suggests moderate compactness compared to toluene (0.87 g/cm³) .

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~2550 cm⁻¹ (S-H stretch) and 1220–1150 cm⁻¹ (C-F stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl protons at δ 2.3–2.5 ppm; aromatic protons influenced by fluorine’s deshielding effect.

    • ¹⁹F NMR: Single peak near δ -110 ppm, typical for aromatic fluorine .

Reactivity and Functional Transformations

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides (R-S-S-R) or sulfonic acids (R-SO₃H) using agents like hydrogen peroxide or nitric acid . For example:
2 C₇H₇FSH+H₂O₂C₇H₇FS-SC₇H₇F+2H₂O2 \text{ C₇H₇FSH} + \text{H₂O₂} \rightarrow \text{C₇H₇FS-SC₇H₇F} + 2 \text{H₂O}

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to positions 4 and 5. Nitration, for instance, would yield 2-fluoro-6-methyl-4-nitrobenzene-1-thiol, a precursor for amino derivatives.

Nucleophilic Substitution

The methyl group’s steric hindrance limits substitution at position 6, but fluorines at position 2 can be displaced by strong nucleophiles (e.g., amines) under harsh conditions .

Applications in Research and Industry

Pharmaceutical Intermediate

Analogous to 2-fluoro-6-methylbenzoic acid’s role in synthesizing EGFR inhibitors , this thiol could serve as a building block for:

  • Anticancer Agents: Thiols’ ability to bind metal ions and modulate enzyme activity.

  • Antimicrobial Compounds: Disulfide formation disrupts microbial cell membranes.

Materials Science

  • Polymer Modification: Thiol-ene click chemistry for crosslinking polymers.

  • Surface Functionalization: Gold-thiolate self-assembled monolayers (SAMs) for sensors.

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